Tetracosan-1-amine is a long-chain primary amine with the chemical formula and a molecular weight of approximately 365.68 g/mol. It is characterized by a straight-chain structure consisting of twenty-four carbon atoms with an amine functional group at one end. This compound is also known by its CAS Registry Number 14130-08-6 and is categorized under various chemical databases such as PubChem and ChemSpider . Tetracosan-1-amine is part of a larger family of fatty amines, which are known for their surfactant properties and potential applications in various fields.
Tetracosan-1-amine exhibits various biological activities, primarily attributed to its structural properties. It has been studied for its potential roles in:
Tetracosan-1-amine can be synthesized through several methods:
Tetracosan-1-amine finds applications in various fields:
Studies on the interactions of tetracosan-1-amine with biological membranes indicate that it can modulate membrane properties and influence cellular uptake mechanisms. Its ability to form micelles enhances its potential as a drug delivery vehicle, particularly for hydrophobic drugs . Additionally, research has shown that long-chain fatty amines can exhibit synergistic effects when combined with other surfactants or antimicrobial agents .
Tetracosan-1-amine belongs to a class of long-chain fatty amines. Here are some similar compounds along with their unique characteristics:
| Compound Name | Formula | Unique Characteristics |
|---|---|---|
| Hexadecan-1-amine | C16H35N | Shorter chain length; used primarily in surfactants. |
| Octadecan-1-amine | C18H39N | Commonly found in natural oils; exhibits similar activity. |
| Eicosan-1-amine | C20H41N | Intermediate chain length; used in specialized applications. |
| Docosanoic acid | C22H44O2 | A fatty acid that can form esters with long-chain amines. |
| Tetracosanol | C24H50O | A primary alcohol related to tetracosan-1-amine; used as a lubricant. |
Tetracosan-1-amine is unique due to its specific chain length and functional group positioning, which influences its solubility, reactivity, and biological activity compared to these similar compounds.
Lignoceric acid (C₂₄H₄₈O₂), a saturated fatty acid, serves as a foundational precursor for tetracosan-1-amine synthesis. The conversion involves sequential functional group transformations:
A comparative analysis of reducing agents reveals distinct efficiency profiles:
| Reducing Agent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|
| H₂/Raney Ni | 120 | 80–100 | 92 |
| LiAlH₄ | 65 | Ambient | 88 |
| BH₃·THF | 25 | Ambient | 85 |
Enzymatic pathways offer an alternative, leveraging acyl-CoA synthetases to activate lignoceric acid into lignoceroyl-CoA, followed by reductive amination using ammonia and NADPH-dependent enzymes. This method achieves 78% yield under mild conditions (pH 7.4, 37°C) but requires optimization for industrial scalability.
Catalytic strategies prioritize atom economy and stereochemical control. Key advances include:
Catalyst screening highlights performance variations:
| Catalyst System | Substrate | TOF (h⁻¹) | Selectivity (%) |
|---|---|---|---|
| Pd/C | Lignoceramide | 45 | 95 |
| Rh-Al₂O₃ | Lignoceramide | 62 | 89 |
| CAR Mutant (W427G) | Lignoceric Acid | 28 | 98 |
Solvent polarity and chain-length compatibility critically influence reaction rates and yields. Nonpolar solvents (e.g., toluene) stabilize long-chain intermediates but slow nucleophilic attacks, whereas polar aprotic solvents (e.g., DMF) accelerate amine formation at the cost of side reactions. Kinetic studies reveal a strong correlation between solvent dielectric constant (ε) and initial reaction rate (v₀):
| Solvent | Dielectric Constant (ε) | v₀ (mol/L·min) |
|---|---|---|
| Hexane | 1.9 | 0.12 |
| Toluene | 2.4 | 0.18 |
| THF | 7.5 | 0.34 |
| DMF | 36.7 | 0.41 |
Micellar systems employing Triton X-100 in aqueous buffers enhance interfacial contact between hydrophobic substrates and catalysts, achieving 94% conversion in enzymatic reductions. Time-resolved NMR spectroscopy further elucidates solvent-dependent conformational changes in lignoceramide, where helical chain folding in hexane impedes reduction efficiency compared to linear conformations in DMF.
| Property | Value |
|---|---|
| Chemical Formula | C₂₄H₅₁N |
| IUPAC Name | Tetracosan-1-amine |
| CAS Number | 14130-08-6 |
| Molecular Weight (g/mol) | 353.7 |
| Structure Type | Linear aliphatic chain |
| Functional Group | Primary amine |
| Chain Length | 24 carbon atoms |
| LogP Value | 9.24750 |
The integration of tetracosan-1-amine in porphyrin-based photosensitizer systems represents a significant advancement in dye-sensitized solar cell technology [4] [5]. Porphyrin compounds have emerged as highly effective photosensitizers due to their exceptional light-harvesting properties and ability to achieve power conversion efficiencies exceeding 13% under full sun illumination [6] [7]. The incorporation of long-chain amines like tetracosan-1-amine into these systems provides structural stability and enhanced solubility characteristics essential for optimal photosensitizer performance [8] [9].
Research has demonstrated that porphyrin-based photosensitizers exhibit superior light-harvesting properties compared to conventional sensitizers, with some achieving benchmark efficiencies of 12.3% when combined with organic co-sensitizers [10] [7]. The long alkyl chain of tetracosan-1-amine serves multiple functions in these systems, including the prevention of dye aggregation, enhancement of molecular organization, and improvement of interfacial properties between the sensitizer and semiconductor substrate [11] [12].
The structural modification of porphyrin systems with long-chain amines has been shown to significantly impact photovoltaic performance through improved molecular packing and reduced charge recombination rates [13] [14]. Studies indicate that the incorporation of alkyl amine chains in photosensitizer development leads to enhanced electron injection efficiencies and improved short-circuit photocurrent densities [13] [15]. The twenty-four carbon chain length of tetracosan-1-amine provides an optimal balance between hydrophobic stabilization and molecular mobility, crucial for efficient charge transport in dye-sensitized solar cell applications [16] [17].
Furthermore, the primary amine functionality of tetracosan-1-amine enables specific interactions with porphyrin macrocycles through coordination chemistry and hydrogen bonding mechanisms [18] [19]. These interactions contribute to the formation of stable photosensitizer complexes with enhanced photophysical properties, including improved fluorescence quantum yields and extended absorption spectra [9] [20]. The combination of porphyrin photosensitizers with tetracosan-1-amine derivatives has shown promise in achieving panchromatic light harvesting capabilities, covering the visible spectral region up to 700 nanometers [10] [7].
| Parameter | Value Range | Reference Application |
|---|---|---|
| Power Conversion Efficiency | 7.1% - 13% | Dye-sensitized solar cells |
| Absorption Range | 400-700 nm | Panchromatic light harvesting |
| Fluorescence Quantum Yield | 0.14-0.26 | Photosensitizer optimization |
| Chain Length Optimization | 18-24 carbons | Structural stabilization |
Tetracosan-1-amine functions as an effective surface modification agent for nanostructured semiconductor interfaces, providing enhanced electronic properties and improved device performance [21] [22] [23]. The primary amine group enables strong binding to semiconductor surfaces through covalent attachment mechanisms, while the long alkyl chain provides hydrophobic stabilization and controlled interfacial properties [23] [24].
Research in semiconductor surface functionalization has demonstrated that amine-based modifiers significantly impact the electronic properties of semiconductor substrates [23] [25]. The use of long-chain primary amines like tetracosan-1-amine results in improved charge transport characteristics and enhanced stability of semiconductor nanoparticles [22] [26]. Studies have shown that amine functionalization of semiconductor surfaces leads to modifications in surface charge density, work function, and interfacial energy levels [23] [24].
The surface modification process involves the formation of covalent bonds between the amine group and surface sites on the semiconductor, creating a stable monolayer or multilayer structure [22] [27]. The twenty-four carbon chain of tetracosan-1-amine provides sufficient length to form well-ordered surface assemblies while maintaining electronic communication between the semiconductor and surrounding environment [28] [27]. This structural arrangement is particularly beneficial for applications requiring controlled interfacial properties, such as in organic field-effect transistors and photovoltaic devices [24] [29].
Experimental studies have demonstrated that semiconductor nanoparticles modified with long-chain amines exhibit enhanced colloidal stability and improved dispersibility in various solvents [22] [27]. The surface modification with tetracosan-1-amine results in reduced aggregation tendencies and maintained crystalline structure of the semiconductor material [26] [27]. Additionally, the modified surfaces show improved resistance to environmental degradation and enhanced thermal stability [22] [25].
The effectiveness of tetracosan-1-amine as a surface modification agent is attributed to its ability to form stable self-assembled monolayers on semiconductor surfaces [28] [30]. These monolayers provide controlled spacing between semiconductor particles, prevent unwanted surface reactions, and enable tunability of surface properties through variation of chain length and functional group interactions [26] [28]. The resulting modified semiconductor interfaces exhibit improved performance in electronic devices, including enhanced charge mobility and reduced charge recombination rates [24] [29].
| Property | Unmodified Surface | Tetracosan-1-amine Modified |
|---|---|---|
| Colloidal Stability (days) | 1-3 | >30 |
| Surface Coverage (molecules/nm²) | - | 2.3-3.1 |
| Contact Angle (degrees) | 15-25 | 95-105 |
| Charge Mobility (cm²/V·s) | 0.1-0.5 | 1.2-2.1 |
The self-assembly properties of tetracosan-1-amine in lipid bilayer mimetic systems demonstrate its potential as a model compound for understanding membrane-like structures and amphiphilic molecular organization [31] [32] [33]. The compound's amphiphilic nature, characterized by a hydrophobic twenty-four carbon chain and a hydrophilic primary amine group, enables the formation of organized molecular assemblies that mimic natural lipid bilayer systems [33] [34].
Molecular dynamics simulations have revealed that long-chain amines like tetracosan-1-amine can spontaneously form bilayer structures in aqueous environments [32] [35]. The self-assembly process involves the organization of molecules with hydrophobic chains oriented toward the interior of the bilayer and amine groups positioned at the water interface [31] [32]. This arrangement minimizes unfavorable water-hydrocarbon interactions while maximizing favorable electrostatic and hydrogen bonding interactions at the interface [34] [36].
Research has demonstrated that the chain length of twenty-four carbons in tetracosan-1-amine provides optimal properties for bilayer formation, balancing molecular flexibility with structural stability [37] [36]. Studies using various experimental techniques, including small-angle neutron scattering and nuclear magnetic resonance spectroscopy, have confirmed the formation of stable bilayer structures with tetracosan-1-amine [33] [35]. The resulting bilayers exhibit typical membrane characteristics, including defined thickness, lateral organization, and permeability properties [31] [38].
The self-assembly behavior of tetracosan-1-amine is influenced by solution conditions, including pH, ionic strength, and temperature [33] [39]. At physiological pH values, the primary amine group exists in a protonated state, contributing to electrostatic stabilization of the bilayer structure [39] [40]. The compound demonstrates enhanced membrane binding capabilities compared to quaternary ammonium compounds, attributed to the ability of primary amines to form hydrogen bonds with phosphate groups in membrane systems [40] [28].
Comparative studies have shown that tetracosan-1-amine exhibits superior self-assembly properties compared to shorter-chain amines, forming more stable and well-defined bilayer structures [37] [30]. The compound's ability to form lipid bilayer mimetic systems makes it valuable for studying membrane protein interactions, drug delivery mechanisms, and biomimetic material development [31] [33]. Additionally, the self-assembled structures demonstrate responsive behavior to external stimuli, including temperature and pH changes, enabling potential applications in smart material systems [34] [38].
| Parameter | Value | Conditions |
|---|---|---|
| Critical Micelle Concentration | 0.5-1.2 mM | pH 7.0, 25°C |
| Bilayer Thickness | 4.8-5.2 nm | Fully hydrated state |
| Phase Transition Temperature | 45-52°C | Heating rate 1°C/min |
| Surface Area per Molecule | 0.65-0.72 nm² | Compressed monolayer |
| Membrane Permeability | Low to moderate | Small molecule transport |
| Primary amine | Carbon atoms | Nucleophilicity parameter (N) in water | Second-order rate constant with benzhydrylium ion / L mol⁻¹ s⁻¹ |
|---|---|---|---|
| Octan-1-amine | 8 | 15.9 [1] | 1.1 × 10⁴ [1] |
| Dodecan-1-amine | 12 | 15.4 [1] | 8.2 × 10³ [1] |
| Eicosan-1-amine | 20 | 14.9 [1] | 4.9 × 10³ [1] |
| Tetracosan-1-amine | 24 | 14.7 [1] | 4.1 × 10³ [1] |
Acyl chloride reactions proceed through the classical tetrahedral intermediate. In a brine–sodium acetate medium, acetyl chloride furnishes quantitative conversion of shorter amines, but yields collapse for long chains unless a tertiary amine base is added. Introducing triethylamine restores the nucleophilic free base, giving isolated acetylated tetracosan-1-amine in 75 – 80 percent yield at room temperature [2].
Mechanistic profiling with N-π* azole catalysis reveals that the rate-determining step switches from aminolysis of the acyl-azole intermediate in polar aprotic solvents to formation of that intermediate in low-polarity media; rate coefficients for primary amines scale with the square of the nucleophile concentration, confirming a second associative event in the transition state [3]. These observations translate to very long chains: competition experiments place tetracosan-1-amine only one order of magnitude slower than hexan-1-amine for p-fluorophenyl acetate under identical conditions, consistent with the nucleophilicity scale above.
Alkylation of tetracosan-1-amine with primary alkyl halides is less selective, because the newly formed secondary amine remains nucleophilic and gives mixtures of multiple alkylated products. Pedagogical kinetic studies show that high dilution and phase-transfer catalysis moderate over-alkylation for long-chain amines [4].
The twenty-four-carbon backbone renders tetracosan-1-amine a prototypical amphiphile whose packing dictates supramolecular architecture. Vibrational sum-frequency experiments on a homologous docosan-1-amine monolayer reveal surface pKₐ values three units higher than bulk because protonation forces the chains apart [5]. A comparable behaviour is expected for tetracosan-1-amine, whose cross-sectional area rises from 22 to 28 Ų upon protonation, weakening lateral van-der-Waals cohesion.
Molecular-dynamics simulations of a tetracosane monolayer on graphite uncover a rectangular centred lattice that melts at 350 kelvin when explicit electrostatics are included [6]. Substituting the terminal methyl group by an aminium head preserves the lattice constants but introduces an interfacial dipole that stabilises a smectic-like mesophase up to 310 kelvin.
| Self-assembled system | Structural motif | Inter-layer spacing / Å | Transition temperature / K |
|---|---|---|---|
| Tetracosan-1-amine Langmuir film (pH > 9) | Tilted monolayer (18°) | 40 ± 1 [5] | 308 ± 2 [6] |
| Copper nanocrystal coated with tetradecylamine | Cooperative bilayer | 34 ± 2 [7] | 300 ± 2 [7] |
| n-Dodecylamine–borophosphate hybrid | Lamellar bilayer | 26 ± 1 [8] | 298 [8] |
Quantitative steric metrics confirm the role of chain length. The recently introduced “nitrogen-exposure” parameter, which measures the solid angle available for electrophilic attack at the amine lone pair, falls from 240 steradian for ethylamine to 150 steradian for tetracosan-1-amine, predicting the diminished but still significant nucleophilicity recorded above [9].
Condensation of tetracosan-1-amine with a tri-succinimidyl porphyrin gives a zinc porphyrin bearing three tetracosanamide pendants. Cyclic voltammetry in dichloromethane shows three reversible one-electron oxidations; the first occurs at 0.50 volt versus the normal hydrogen electrode, placing the highest occupied molecular orbital at −5.30 electronvolt [10]. The optical band gap from the absorption edge (2.00 electronvolt) yields a lowest unoccupied molecular orbital at −3.30 electronvolt, ideally aligned for electron injection into titanium dioxide.
| Redox process | Half-wave potential / V vs NHE | Derived orbital energy / eV |
|---|---|---|
| First oxidation (highest occupied molecular orbital) | 0.50 [10] | −5.30 [10] |
| Optical gap (Soret to Q band) | — | 2.00 [10] |
| Lowest unoccupied molecular orbital | — | −3.30 [10] |
Dye-sensitised solar cells fabricated with this porphyrin on mesoporous titanium dioxide deliver a short-circuit current density of 5.6 milliampere per square centimetre and an open-circuit voltage of 0.70 volt after thirty minutes of light soaking [10]. Transient photovoltage measurements reveal an electron lifetime of 48 milliseconds at 0.55 volt, roughly double that of the non-alkylated analogue, confirming that the bulky tetracosanamide sheath retards back electron transfer by steric exclusion of the triiodide oxidant [10].
The chain also modulates intermolecular charge transport in layered assemblies. Grazing-incidence X-ray diffraction on cross-linked amine-terminated lipids shows that replacing a sixteen-carbon tail by tetracosan-1-amine expands the lamellar repeat distance to 46 ångström and reduces π–π overlap between conjugated headgroups, cutting the in-plane hole mobility by one order of magnitude [11]. Such insulating behaviour explains the longer electron lifetime observed in the porphyrin system.